molecular formula C8H5N3 B1142636 5-ethynyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1207351-15-2

5-ethynyl-1H-pyrazolo[3,4-b]pyridine

货号: B1142636
CAS 编号: 1207351-15-2
分子量: 143.149
InChI 键: LOZKDFHJCRBAHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-ethynyl-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The ethynyl group at the 5-position of the pyrazole ring adds unique chemical properties to this compound, making it of interest in various fields of research.

作用机制

Target of Action

This compound belongs to a class of heterocyclic compounds known as pyrazolopyridines , which have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .

Biochemical Pathways

The biochemical pathways affected by 5-ethynyl-1H-pyrazolo[3,4-b]pyridine are currently unknown. As a pyrazolopyridine derivative, it may potentially influence pathways involving purine metabolism or signaling . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in a sealed, dry environment at 2-8°C . .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反应分析

Types of Reactions: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted pyrazolopyridines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis of 5-Ethynyl-1H-Pyrazolo[3,4-b]pyridine

The synthesis of this compound typically involves the cyclization of suitable precursors such as 5-amino-1-phenylpyrazole with alkynyl aldehydes or other electrophiles. Recent advancements have demonstrated efficient methodologies for synthesizing this compound with high yields and selectivity. For instance, a cascade cyclization reaction has been reported that allows for the functionalization of pyrazolo[3,4-b]pyridines through C≡C bond activation, showcasing its versatility in generating diverse derivatives .

Biological Activities

This compound and its derivatives have been investigated for various biological activities:

  • Antitumor Activity : Compounds derived from pyrazolo[3,4-b]pyridine frameworks have shown promising antitumor properties. A patent describes a novel pyrazolopyridine compound with significant antitumor activity . This has led to further exploration in cancer therapeutics.
  • TASK-3 Channel Blockers : A recent study identified 5-(indol-2-yl)pyrazolo[3,4-b]pyridines as novel blockers of the TASK-3 potassium channels. These channels are implicated in various cancers and neurological disorders. The synthesized compounds demonstrated effective inhibition of TASK-3 channels, providing a potential avenue for developing new treatments for these conditions .
  • Alzheimer's Disease Probes : Research has highlighted the use of pyrazolo[3,4-b]pyridines in developing probes for amyloid plaques associated with Alzheimer's disease. Compounds exhibited selective binding to amyloid plaques in brain slices from patients, indicating their potential utility in diagnosing and studying Alzheimer's disease .

Therapeutic Applications

The therapeutic applications of this compound extend across several fields:

  • Cancer Therapy : The antitumor properties make it a candidate for cancer treatment protocols. Ongoing research aims to optimize its efficacy against various cancer types.
  • Neurological Disorders : By targeting TASK-3 channels, these compounds may provide new strategies for treating neurological diseases characterized by altered cellular excitability.
  • Diagnostic Tools : The ability to bind selectively to amyloid plaques positions these compounds as valuable tools in Alzheimer's research and diagnostics.

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorSignificant activity against various cancer cell linesPatent
TASK-3 Channel InhibitionEffective blockers identified; potential for neurological therapiesStudy on TASK-3 inhibitors
Alzheimer's Disease ProbesSelective binding to amyloid plaques; potential diagnostic applicationsResearch on amyloid probes

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than 10 μM, suggesting strong cytotoxic effects.

Case Study 2: TASK-3 Inhibition

In another investigation, a set of synthesized 5-(indol-2-yl)pyrazolo[3,4-b]pyridines was tested using electrophysiological methods. One compound showed an IC50 value around 30 μM against TASK-3 channels, supporting its potential as a therapeutic agent in cancer treatment .

Case Study 3: Alzheimer’s Disease Diagnostics

Fluorescent microscopy studies demonstrated that specific pyrazolo[3,4-b]pyridine derivatives could effectively bind to amyloid plaques in human brain tissues. This finding opens avenues for developing diagnostic tools for Alzheimer's disease .

相似化合物的比较

    1H-pyrazolo[3,4-b]pyridine: Lacks the ethynyl group, which affects its chemical reactivity and biological activity.

    5-bromo-1H-pyrazolo[3,4-b]pyridine:

    5-iodo-1H-pyrazolo[3,4-b]pyridine: Similar to the bromo derivative, the iodine atom changes its chemical properties.

Uniqueness: The ethynyl group in 5-ethynyl-1H-pyrazolo[3,4-b]pyridine provides unique reactivity, allowing for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile compound for research and industrial applications.

生物活性

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound and its derivatives have been investigated for their roles as inhibitors of various kinases, including TBK1 (TANK-binding kinase 1) and ZAK (Zeta-activated kinase). These kinases are implicated in critical cellular processes such as immune response and cancer progression.

Key Findings

  • TBK1 Inhibition :
    • A derivative of this compound exhibited an IC50 value of 0.2 nM against TBK1, demonstrating potent inhibition. This compound effectively suppressed TBK1 downstream signaling in immune cells, indicating its potential for treating immune-related disorders and cancers .
  • ZAK Inhibition :
    • Another study identified a derivative that inhibited ZAK with an IC50 of 3.3 nM. This compound showed therapeutic effects on cardiac hypertrophy in vivo, suggesting cardiovascular applications .
  • TRK Inhibition :
    • Research on pyrazolo[3,4-b]pyridine derivatives revealed that one compound inhibited TRKA with an IC50 of 56 nM and demonstrated selective inhibition in cancer cell lines, highlighting its potential in oncology .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at various positions on the pyrazolo ring can significantly affect potency and selectivity.

CompoundTarget KinaseIC50 (nM)Notes
Compound 15yTBK10.2Potent inhibitor; suppresses IFN signaling
Compound 3hZAK3.3Therapeutic effects on cardiac hypertrophy
Compound C03TRKA56Selective for cancer cell lines

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinase Activity : By binding to the ATP-binding sites of kinases like TBK1 and ZAK, the compound prevents phosphorylation events that are crucial for signal transduction pathways involved in inflammation and tumor growth.
  • Impact on Cell Proliferation : The compound has shown antiproliferative effects in various cancer cell lines, indicating its potential utility as an anticancer agent.

Case Study 1: TBK1 Inhibition in Cancer Therapy

In a study involving human glioblastoma cell lines (A172, U87MG), the compound demonstrated significant antiproliferative activity, with IC50 values in the micromolar range. This suggests that targeting TBK1 could be a viable strategy for glioblastoma treatment .

Case Study 2: ZAK Inhibition and Cardiac Hypertrophy

In a spontaneous hypertensive rat model, the ZAK inhibitor derived from pyrazolo[3,4-b]pyridine showed promising results in reducing cardiac hypertrophy markers. This indicates potential applications in cardiovascular diseases .

Future Directions

The ongoing research into this compound highlights its promise as a lead compound for drug development in various therapeutic areas including oncology and cardiovascular health. Further studies focusing on optimizing its pharmacokinetic properties and expanding its target profile will be crucial for advancing this compound into clinical applications.

属性

IUPAC Name

5-ethynyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKDFHJCRBAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725967
Record name 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207351-15-2
Record name 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。